molecular formula C12H18OS B8001269 2-(n-Butylthio)phenethyl alcohol

2-(n-Butylthio)phenethyl alcohol

Cat. No.: B8001269
M. Wt: 210.34 g/mol
InChI Key: UJBGYQIBXMYABH-UHFFFAOYSA-N
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Description

2-(n-Butylthio)phenethyl alcohol is an organic compound with the molecular formula C12H18OS It contains a phenethyl alcohol moiety substituted with a butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butylthio)phenethyl alcohol typically involves the reaction of phenethyl alcohol with n-butylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of phenethyl alcohol is replaced by the butylthio group. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of n-butylthiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(n-Butylthio)phenethyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(n-Butylthio)phenethyl alcohol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(n-Butylthio)phenethyl alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: Lacks the butylthio group, making it less hydrophobic and with different reactivity.

    2-(n-Butylthio)benzyl alcohol: Similar structure but with the hydroxyl group attached to the benzyl position instead of the phenethyl position.

    2-(n-Butylthio)phenol: Contains a hydroxyl group directly attached to the aromatic ring.

Uniqueness

2-(n-Butylthio)phenethyl alcohol is unique due to the presence of both the phenethyl alcohol and butylthio functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(2-butylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-10-14-12-7-5-4-6-11(12)8-9-13/h4-7,13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGYQIBXMYABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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